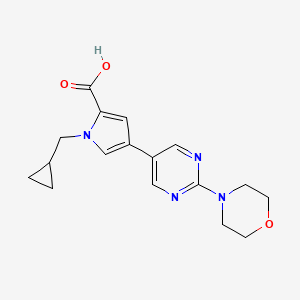![molecular formula C12H15N3O2S B8110983 (2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B8110983.png)
(2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is a complex organic molecule that features a thiazole ring, a pyrazole ring, and a tetrahydropyran ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed via an intramolecular cyclization reaction.
Final Coupling: The final step involves coupling the thiazole and pyrazole intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the thiazole or pyrazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a potential candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it could act as an enzyme inhibitor or receptor modulator, making it useful in the treatment of various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability or electronic properties.
作用機序
The mechanism of action of (2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole, exhibit various biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib and rimonabant, are known for their anti-inflammatory and anti-obesity effects.
Tetrahydropyran Derivatives: Compounds containing the tetrahydropyran ring, such as tetrahydropyranyl ethers, are used as protecting groups in organic synthesis.
Uniqueness
The uniqueness of (2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol lies in its combination of three distinct heterocyclic rings. This structural complexity allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
[2-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-13-10(7-18-8)2-15-3-11-9(4-16)5-17-6-12(11)14-15/h3,7,9,16H,2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQMSAOWTHFVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C3C(COCC3=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8110903.png)
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B8110904.png)
![Rel-2-((3Ar,7S,7As)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)-1-(Pyrrolidin-1-Yl)Ethanone](/img/structure/B8110914.png)
![2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide](/img/structure/B8110919.png)
![((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(1,2-oxazinan-2-yl)methanone](/img/structure/B8110946.png)
![2-Methyl-8-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B8110951.png)
![Rel-(3As,7R,8As)-2-Phenethyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8110960.png)
![3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8110968.png)
![N-Isopropyl-2-Morpholino-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine](/img/structure/B8110975.png)
![1'-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4'-Piperidine]-6-Carboxylic Acid](/img/structure/B8110993.png)
![7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8111001.png)
![3-(1-Cyclopentyl-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8111007.png)

![5-Amino-1-((2-methylthiazol-4-yl)methyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8111023.png)
